![molecular formula C14H20N4O2 B2542197 N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide CAS No. 1210662-62-6](/img/structure/B2542197.png)
N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide" is a chemical entity that appears to be related to a class of compounds with potential biological activities. The related literature suggests that compounds with similar structures have been synthesized and evaluated for various biological activities, including antibacterial, anti-inflammatory, and antioxidant properties . Additionally, the structure-activity relationship of similar compounds has been studied to understand the impact of different substituents on biological activity .
Synthesis Analysis
The synthesis of related compounds involves several steps, including intramolecular cyclization, N-allylation, N-propargyl alkylation, and [3+2] cycloaddition reactions . These methods are commonly used to create complex structures such as pyrazolo[3,4-d]pyrimidin-4(5H)-ones, which are closely related to the compound . The synthesis process is typically characterized by various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and HRMS, to confirm the structure of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been analyzed using X-ray single crystal diffraction and density functional theory (DFT) calculations . These analyses provide insights into the molecular frontier orbitals and the electronic absorption and emission spectra, which are crucial for understanding the optical properties and potential pharmacological activities of these compounds .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through various reactions, including cycloaddition, which is a key step in the synthesis of isoxazolines and isoxazoles . The reactivity is influenced by the nature of the substituents and the electronic effects they impart on the core structure. For instance, the presence of electron-donating groups can enhance the activity of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds in this class are typically characterized by their spectroscopic data, which include IR, UV, 1H NMR, and 13C NMR spectra . These properties are essential for the identification and quantification of the compounds, as well as for the study of their structure-activity relationships. The Hansch-Fujita method has been used to quantitatively analyze the effect of structural modifications on the anti-allergic activity of similar compounds, correlating their activity with hydrophobic and steric effects .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Heterocyclic Synthesis and Biological Activities : Studies have demonstrated the utility of this compound in the synthesis of various heterocyclic derivatives, such as pyrazoles, pyrimidines, and pyridines, which have been evaluated for their antimicrobial activities. The synthesis involves intramolecular cyclization and reactions with different amines and enaminone compounds. These synthesized compounds show potential as antimicrobial agents against various strains of bacteria and fungi, indicating their significance in medicinal chemistry for developing new therapeutic agents (Ho & Suen, 2013); (Zaki, Sayed, & Elroby, 2016).
Synthesis of Novel Heterocycles : Another research application involves the synthesis of novel heterocycles incorporating the antipyrine moiety, which are characterized by their IR, 1H NMR, and mass spectral studies. These compounds have been tested and evaluated as antimicrobial agents, showcasing the potential of N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide as a precursor for developing compounds with significant antimicrobial properties (Bondock, Rabie, Etman, & Fadda, 2008).
Antioxidant Activities : The compound also serves as a starting material in the synthesis of derivatives exhibiting antioxidant activities. This application is crucial in the search for new compounds with potential neuroprotective benefits, especially in the context of diseases like Alzheimer's. The synthesis pathways explored for these compounds include reactions with various reagents, leading to indane-amide containing derivatives, some of which have shown promising antioxidant activities (Mohamed & El-Sayed, 2019).
Mecanismo De Acción
Target of Action
Compounds like “N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}cyclopentanecarboxamide” often target specific proteins or enzymes in the body, which play crucial roles in various biological processes .
Mode of Action
The compound might interact with its target by binding to a specific site on the protein or enzyme, thereby altering its function. This could result in the inhibition or activation of the target, leading to a change in the biological process it controls .
Biochemical Pathways
The interaction of the compound with its target could affect various biochemical pathways. For instance, it might influence signal transduction pathways, metabolic pathways, or gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as how well it is absorbed in the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted, all influence its effectiveness .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biological process it influences. This could range from changes in cell growth and proliferation to alterations in the production of certain molecules .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-8-7-10-11(15-14(20)9-5-3-4-6-9)17-18(2)12(10)16-13(8)19/h8-9H,3-7H2,1-2H3,(H,16,19)(H,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSSNAHUQDZVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(NC1=O)N(N=C2NC(=O)C3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


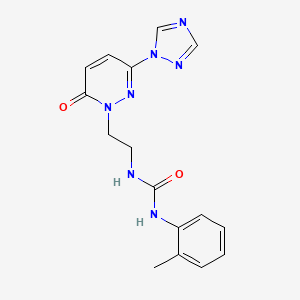
![N-[(3-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2542117.png)
![2-Azaspiro[4.4]nonan-7-ol hydrochloride](/img/structure/B2542118.png)

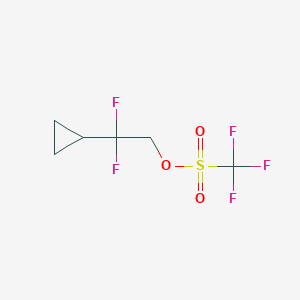

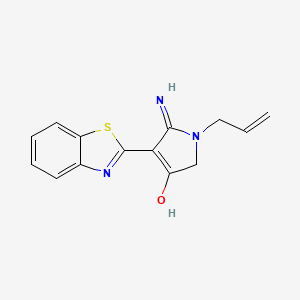
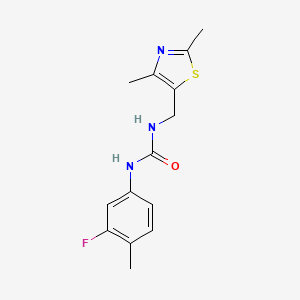
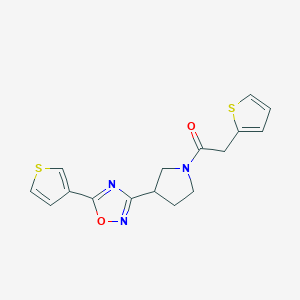
![2-[Methyl(phenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2542130.png)
![1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2542133.png)
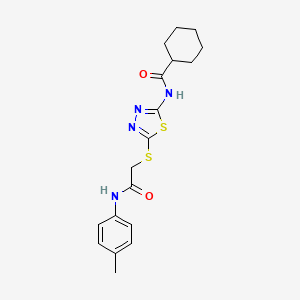
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2542136.png)